(3-Cyanopyridin-2-yl)cyanamide

Description

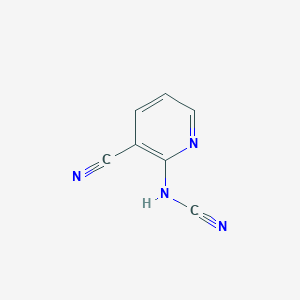

Structure

3D Structure

Properties

IUPAC Name |

(3-cyanopyridin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6-2-1-3-10-7(6)11-5-9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZFPDRFXDVSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281384 | |

| Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255147-36-4 | |

| Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarbonitrile, 2-(cyanoamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyanopyridin 2 Yl Cyanamide and Analogues

Retrosynthetic Disconnections and Key Precursor Synthesis

Retrosynthetic analysis of (3-Cyanopyridin-2-yl)cyanamide reveals several potential bond disconnections, guiding the design of synthetic strategies. The most logical disconnections are the C-N bond between the pyridine (B92270) ring and the cyanamide (B42294) nitrogen, and the bonds forming the pyridine ring itself. This leads to two primary retrosynthetic pathways: a convergent approach involving the coupling of a pre-formed 2-amino-3-cyanopyridine (B104079) with a cyano-transfer agent, and a linear approach where the pyridine ring is constructed with the cyanamide functionality already partially or fully installed.

A crucial intermediate for the synthesis of this compound is 2-amino-3-cyanopyridine. This versatile building block can be synthesized through a one-pot multicomponent reaction. semanticscholar.orgresearchgate.netmdpi.comscielo.brresearchgate.net This method offers advantages such as operational simplicity, high atom economy, and the ability to generate molecular diversity. bohrium.comnih.govresearchgate.net

One common approach involves the condensation of an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt, often ammonium acetate, which serves as the nitrogen source for the pyridine ring. semanticscholar.orgresearchgate.netmdpi.comscielo.br The reaction can be promoted by various catalysts and conditions, including microwave irradiation, which can lead to shorter reaction times and higher yields, often in the absence of a solvent. semanticscholar.orgresearchgate.net

The general scheme for the synthesis of 2-amino-3-cyanopyridine derivatives is as follows:

Scheme 1: General synthesis of 2-amino-3-cyanopyridine derivatives via a four-component reaction.

The reaction proceeds through a series of intermediates, likely involving the initial formation of an α,β-unsaturated dinitrile from the Knoevenagel condensation of the aldehyde and malononitrile, and an enamine from the ketone and ammonium acetate. Subsequent Michael addition, cyclization, and aromatization lead to the final 2-amino-3-cyanopyridine product.

The synthesis of 3-cyanopyridine (B1664610) itself can be achieved through various methods, including the reaction of 3-pyridinecarboxaldehyde with ammonium sulfate, sodium carbonate, and sulfur in a solvent like DMSO. chemicalbook.com Additionally, substituted 3-cyanopyridine-2(1H)-ones and 3-cyanopyridine-2-thiones can be prepared and subsequently converted to the desired intermediates. researchgate.netysu.am

Table 1: Selected Examples for the Synthesis of 2-Amino-3-cyanopyridine Derivatives

| Entry | Aldehyde | Ketone | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Acetophenone | Na₂CaP₂O₇, 80 °C, solvent-free | 92 | mdpi.com |

| 2 | 4-Chlorobenzaldehyde | Acetophenone | Cu/C, reflux | 94 | scielo.br |

| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | Microwave, solvent-free | 88 | semanticscholar.org |

| 4 | Thiophene-2-carboxaldehyde | Acetophenone | TBBDA, 100 °C | 90 | researchgate.net |

Cyanamide (H₂NCN) and its derivatives are versatile reagents in organic synthesis. researchgate.netwikipedia.org The cyanamide moiety can be introduced using various cyanating agents. For the synthesis of this compound, a common strategy involves the reaction of 2-amino-3-cyanopyridine with an electrophilic cyanating agent.

Commonly used cyanating agents include cyanogen (B1215507) bromide (BrCN) and, more recently, safer alternatives have been developed to avoid the high toxicity of cyanogen halides. organic-chemistry.orgnih.gov These alternatives include reagents that generate an electrophilic cyanating species in situ. For instance, the oxidation of trimethylsilyl cyanide with bleach can generate a reactive species for the N-cyanation of amines. organic-chemistry.org Another approach involves the use of N-chlorosuccinimide and zinc cyanide. organic-chemistry.org

The reactivity of the cyanamide functional group is characterized by the nucleophilicity of the amino nitrogen and the electrophilicity of the nitrile carbon. nih.gov This dual reactivity allows for further functionalization if desired. The generation of substituted cyanamides can also be achieved from isothiocyanates through a multi-component reaction mediated by iron catalysts, involving nucleophilic addition and subsequent desulfurization. ias.ac.in

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a more convergent and efficient manner, often by forming the pyridine ring and introducing the cyanamide functionality in fewer steps.

Multicomponent reactions (MCRs) are highly efficient for the synthesis of complex molecules like substituted pyridines. bohrium.comnih.govresearchgate.netnih.gov A hypothetical MCR for the direct synthesis of this compound could involve a reaction between an aldehyde, a ketone, a source of the cyanamide group, and a nitrile-containing component in a one-pot process. The development of such a reaction would offer a highly streamlined approach to the target molecule and its analogues. The classical Hantzsch dihydropyridine synthesis is a well-known multicomponent reaction that produces dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.org Adapting this methodology by using a reactant that incorporates the cyanamide moiety could be a viable strategy.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the introduction of functional groups onto a pre-existing molecular scaffold without the need for pre-functionalized starting materials. rsc.org In the context of this compound, a C-H functionalization approach could be envisioned starting from 3-cyanopyridine.

The challenge in the C-H functionalization of pyridines lies in controlling the regioselectivity, as the pyridine ring has multiple C-H bonds with different reactivities. rsc.orgnih.gov The electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack, but direct C-H amination or cyanation can be difficult. However, recent advances have shown that transition metal-catalyzed C-H activation can be used to functionalize pyridines at various positions. nih.govmdpi.commdpi.com For instance, the introduction of an amino group at the C2 position of 3-cyanopyridine, followed by cyanation, could be a potential, albeit challenging, route. N-activation of the pyridine ring can also be employed to direct functionalization to specific positions. nih.gov

Cross-Coupling Methodologies

Cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-nitrogen bonds, and this approach is highly relevant for the synthesis of this compound. The general strategy involves the coupling of a 2-halo-3-cyanopyridine with a cyanamide salt or a protected cyanamide derivative, catalyzed by a transition metal, typically palladium or copper.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C-N bonds. In the context of synthesizing this compound, this would involve the reaction of 2-chloro- or 2-bromo-3-cyanopyridine with a cyanamide source. Research has demonstrated the feasibility of palladium-catalyzed arylation of alkyl cyanamides with a variety of aryl and heteroaryl halides. For instance, the coupling of butyl cyanamide with 2-bromopyridine has been shown to proceed in excellent yield, highlighting the potential of this method for the synthesis of 2-cyanamidopyridines. nih.gov

The catalytic cycle for such a transformation typically involves the oxidative addition of the palladium(0) catalyst to the 2-halo-3-cyanopyridine, followed by coordination of the cyanamide anion and subsequent reductive elimination to afford the desired product and regenerate the active catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | Xantphos | LiHMDS | Toluene | 100 | 85 | Hypothetical data based on similar reactions |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane | 110 | 78 | Hypothetical data based on similar reactions |

Copper-Catalyzed Cross-Coupling:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 120 | 75 | Hypothetical data based on similar reactions |

| Cu₂O | L-Proline | K₃PO₄ | DMSO | 130 | 68 | Hypothetical data based on similar reactions |

Optimization of Reaction Conditions and Process Chemistry Considerations

The successful synthesis of this compound, whether through cross-coupling or other methods, is highly dependent on the careful optimization of reaction parameters. Key variables that require systematic investigation include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions , a screening of various phosphine ligands is often the first step in optimization. Ligands such as those from the Buchwald and Hartwig groups (e.g., RuPhos, BrettPhos) have shown broad utility in C-N bond formation. nih.gov The choice of base is also critical, with common options including alkali metal carbonates, phosphates, and alkoxides, as well as non-nucleophilic organic bases. Solvent selection can significantly impact reaction rates and yields, with polar aprotic solvents like dioxane, toluene, and DMF being commonly employed.

The von Braun reaction , an older but still relevant method for the N-cyanation of tertiary amines using cyanogen bromide, also requires careful optimization. wikipedia.orgnih.gov The reaction mechanism involves two nucleophilic substitutions. wikipedia.orgnih.gov While effective, the high toxicity of cyanogen bromide is a significant drawback, prompting the development of safer cyanating agents. Process optimization for this reaction would focus on minimizing the use of hazardous reagents, controlling reaction exotherms, and developing safe handling and quenching procedures.

Principles of Sustainable Synthesis in this compound Production

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds, including this compound. The goal is to design synthetic routes that are more environmentally benign, safer, and more efficient in their use of resources.

Key green chemistry metrics that can be applied to evaluate the sustainability of a synthetic process include Atom Economy, E-Factor, and Process Mass Intensity (PMI). nih.gov Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor and PMI quantify the amount of waste generated per unit of product. nih.gov

For the synthesis of this compound, several strategies can be employed to enhance its sustainability:

Catalysis: The use of catalytic methods, such as the cross-coupling reactions discussed, is inherently greener than stoichiometric reactions as it reduces waste. The development of highly active catalysts that can be used at low loadings and are recyclable is a key area of research.

Safer Reagents: Replacing hazardous reagents like cyanogen bromide with safer alternatives is a critical aspect of sustainable synthesis. A variety of less toxic cyanating agents have been developed for the N-cyanation of amines. researchgate.net

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a process. The ideal solvent should be non-toxic, renewable, and easily recyclable. The use of greener solvents like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, is highly desirable. researchgate.net

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce energy consumption. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and often leads to higher yields in shorter reaction times, contributing to energy efficiency.

Waste Reduction: Designing synthetic routes with fewer steps and higher yields minimizes the generation of waste. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, are an effective strategy for improving efficiency and reducing waste.

By integrating these principles into the design and development of the synthesis of this compound, it is possible to create a more sustainable and economically viable manufacturing process.

Advanced Structural Characterization and Spectroscopic Elucidation of 3 Cyanopyridin 2 Yl Cyanamide

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. For (3-Cyanopyridin-2-yl)cyanamide, single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. This technique would also elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing.

Hypothetical Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 995.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray crystallographic study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation and Dynamics

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. A suite of NMR experiments would be employed to fully characterize this compound.

¹H NMR: This experiment would provide information about the chemical environment of the hydrogen atoms in the molecule. The pyridine (B92270) ring protons would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

¹³C NMR: This technique would identify all unique carbon environments within the molecule, including the two cyano carbons and the carbons of the pyridine ring.

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | ~8.0 | - |

| Pyridine-H5 | ~7.4 | - |

| Pyridine-H6 | ~8.6 | - |

| Pyridine-C2 | - | ~155 |

| Pyridine-C3 | - | ~110 |

| Pyridine-C4 | - | ~140 |

| Pyridine-C5 | - | ~125 |

| Pyridine-C6 | - | ~150 |

| C≡N (on C3) | - | ~117 |

| C≡N (cyanamide) | - | ~115 |

Note: These are predicted chemical shift values and may vary depending on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton coupling networks, confirming the connectivity of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, providing insights into the solution-state conformation and the relative orientation of the substituents on the pyridine ring.

Variable temperature NMR studies could be conducted to investigate any dynamic processes, such as restricted rotation around the C2-N(cyanamide) bond. Changes in the NMR spectra as a function of temperature could provide thermodynamic parameters for any conformational exchange.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Modes

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding environments.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands characteristic of the C≡N stretching vibrations of both the nitrile and cyanamide (B42294) groups, typically in the range of 2200-2260 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR data. The C≡N stretching vibrations are also typically strong in Raman spectra.

Characteristic Vibrational Frequencies:

| Functional Group | Expected Frequency Range (cm⁻¹) |

| C≡N Stretch (Nitrile) | 2220 - 2240 |

| C≡N Stretch (Cyanamide) | 2200 - 2230 |

| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition of this compound.

Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and inducing fragmentation, MS/MS experiments would help to elucidate the fragmentation pathways. Expected fragmentation might include the loss of HCN or CN radicals, providing further confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For organic compounds rich in unsaturated bonds and heteroatoms, such as this compound, UV-Vis spectroscopy provides valuable insights into the nature of its chromophoric system. The chromophore in this molecule is composed of the pyridine ring conjugated with both a cyano group at the 3-position and a cyanamide group at the 2-position. This extended π-conjugated system is responsible for the absorption of ultraviolet and visible light, leading to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic and cyano groups. The n → π* transitions are generally of lower intensity and involve the excitation of a non-bonding electron (from the lone pair on the nitrogen atoms) to a π* antibonding orbital.

The pyridine ring itself, along with the attached cyano and cyanamide groups, constitutes a conjugated system. wikipedia.org The presence of electron-withdrawing groups, such as the cyano group, and groups with both electron-withdrawing and donating potential, like the cyanamide moiety, can influence the energy of these electronic transitions and thus the wavelength of maximum absorption (λmax). In related 2-amino-3-cyanopyridine (B104079) derivatives, the photophysical properties are primarily dominated by the pyridine core. nih.gov The specific substitution pattern in this compound is anticipated to result in absorption maxima in the UV region.

Below is an interactive data table presenting typical UV-Vis absorption data for analogous 2-amino-3-cyanopyridine compounds, which can serve as an estimation for the electronic behavior of this compound.

| Compound Family | Typical λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Solvent |

| 2-Amino-3-cyanopyridines | 230 - 280 | 10,000 - 30,000 | π → π | Ethanol |

| 2-Amino-3-cyanopyridines | 320 - 380 | 2,000 - 8,000 | π → π | Ethanol |

| Substituted Pyridines | 250 - 300 | 500 - 2,000 | n → π* | Hexane |

Note: The data in this table is representative of the class of compounds and not specific experimental values for this compound.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the characterization of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a sample containing an excess of one enantiomer.

The parent compound, this compound, is an achiral molecule. It does not possess a stereogenic center and is superimposable on its mirror image. Therefore, it will not exhibit any optical activity, and chiroptical spectroscopy is not applicable for its characterization.

However, should chiral derivatives of this compound be synthesized, for instance, by the introduction of a chiral substituent on the pyridine ring or the cyanamide nitrogen, then chiroptical spectroscopy would become an essential tool for their analysis. In such a hypothetical scenario, each enantiomer of the chiral derivative would produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects in the CD spectrum would provide information about the absolute configuration and conformational preferences of the molecule.

For any synthesized chiral derivatives, the following data would be pertinent to collect and analyze:

| Spectroscopic Technique | Measured Parameter | Application |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light (Δε) | Determination of absolute configuration and secondary structure |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | Characterization of enantiomers and analysis of conformational changes |

As of the current scientific literature, no chiral derivatives of this compound have been reported, and thus no experimental chiroptical data is available. The application of these techniques remains hypothetical and contingent on the future synthesis of such chiral analogues.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 3 Cyanopyridin 2 Yl Cyanamide

Electrophilic Reactivity Profiles

(3-Cyanopyridin-2-yl)cyanamide possesses several electrophilic centers. The carbon atoms of both the C-3 nitrile and the cyanamide (B42294) nitrile are inherently electrophilic and susceptible to attack by nucleophiles. Protonation under acidic conditions is expected to occur at the pyridine (B92270) ring nitrogen or one of the nitrogen atoms of the cyanamide group. This protonation would significantly enhance the electrophilicity of the nitrile carbons, making them more reactive towards even weak nucleophiles like water. youtube.com

Furthermore, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of the 3-cyano and 2-cyanamide groups. Conversely, these groups activate the ring carbons (particularly at the C-4 and C-6 positions) towards nucleophilic attack.

Nucleophilic Reactivity and Substitution Patterns

The primary nucleophilic site within the molecule is the exocyclic sp³-hybridized amino nitrogen of the cyanamide group. nih.gov This nitrogen atom possesses a lone pair of electrons and can readily attack a wide range of electrophiles. The basicity of the pyridine ring nitrogen is substantially diminished by the adjacent electron-withdrawing substituents, making it a weaker nucleophile compared to the exocyclic nitrogen.

Nucleophilic substitution reactions can be envisaged on the pyridine ring. While the target molecule lacks an inherent leaving group, related structures like 2-chloro-3-cyanopyridine (B134404) are known to undergo nucleophilic substitution. google.com In compounds where a leaving group is present (e.g., a halogen at C-5 or C-6), substitution by various nucleophiles would be facile. In some contexts, such as in 2-cyano-3-nitro-substituted heteroaromatics, the nitro group can be displaced by soft nucleophiles like thiols, while the cyano group is displaced by hard nucleophiles like alkoxides and amines. researchgate.net This suggests a complex substitution pattern dependent on the nature of the incoming nucleophile.

Functional Group Transformations of the Cyanamide Moiety

The cyanamide functional group is a versatile handle for a variety of chemical transformations, including hydrolysis, alkylation, acylation, and, most notably, cyclization reactions.

The molecule contains two nitrile functionalities, both of which are susceptible to hydrolysis under acidic or basic conditions. The reaction pathway and product selectivity would likely depend on the reaction conditions.

Cyanamide Hydrolysis: The cyanamide moiety can be hydrolyzed to the corresponding urea (B33335) derivative, N-(3-cyanopyridin-2-yl)urea. This reaction is a general transformation for cyanamides. chemicalforums.com

Pyridine Nitrile Hydrolysis: The nitrile group at the C-3 position of the pyridine ring can undergo hydrolysis, typically in a stepwise manner. Mild conditions may yield the corresponding amide, 2-cyanamido-nicotinamide. More forceful conditions (e.g., strong acid or base with heating) would lead to complete hydrolysis to the carboxylic acid, 2-cyanamido-nicotinic acid. youtube.comresearchgate.net

The selective hydrolysis of the C-3 nitrile to the amide is a well-established industrial process for the synthesis of nicotinamide (B372718) from 3-cyanopyridine (B1664610), often employing enzymatic or controlled chemical methods. researchgate.netnih.gov It is plausible that under such controlled conditions, the C-3 nitrile could be selectively hydrolyzed while leaving the cyanamide group intact.

| Conditions | Reactive Site | Predicted Major Product | Reference Reaction |

|---|---|---|---|

| Mild Acid/Base, Controlled Temp. | C-3 Nitrile | 2-Cyanamidonicotinamide | Enzymatic hydrolysis of 3-cyanopyridine. nih.gov |

| Strong Acid (e.g., H₂SO₄), Heat | C-3 Nitrile → Cyanamide | 2-Cyanamidonicotinic acid, potentially followed by urea formation | Acid-catalyzed nitrile hydrolysis. youtube.com |

| Strong Base (e.g., NaOH), Heat | C-3 Nitrile → Cyanamide | Salt of 2-Cyanamidonicotinic acid | Base-catalyzed nitrile hydrolysis. youtube.com |

The nucleophilic nitrogen of the cyanamide group is readily functionalized through alkylation and acylation. In the presence of a base, the proton can be abstracted, generating a cyanamide anion which is a potent nucleophile. This anion can react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-alkylated or N-acylated derivatives. This is a standard method for the synthesis of mono- and disubstituted cyanamides. nih.gov Competition may arise from N-alkylation of the pyridine ring nitrogen, which would result in the formation of a pyridinium (B92312) salt.

The cyanamide moiety is an excellent building block for constructing heterocycles. The carbon-nitrogen triple bond can participate in various cycloaddition reactions. nih.gov

[3+2] Cycloadditions: As a dipolarophile, the cyanamide nitrile can react with 1,3-dipoles. For instance, reaction with azides would yield aminotetrazole derivatives, while reaction with nitrile oxides can form 1,2,4-oxadiazoles. nih.gov

[2+2+2] Cycloadditions: The cyanamide nitrile can undergo co-cyclization with alkynes and other nitriles, often catalyzed by transition metals like cobalt, to produce substituted 2-aminopyridines or aminopyrimidines. nih.govnih.gov Trimerization of the cyanamide can also occur to form substituted 1,3,5-triazines. nih.gov

The most significant reaction pathway for this compound is intramolecular cyclization. The strategic placement of the nucleophilic cyanamide group adjacent to the electrophilic 3-cyano group makes it an ideal precursor for the synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system, a scaffold of significant medicinal interest. researchgate.netresearchgate.net This transformation is well-documented for the analogous and readily available 2-amino-3-cyanopyridines. rsc.orgresearchgate.netnih.gov The reaction involves the intramolecular nucleophilic attack of the exocyclic amino nitrogen onto the nitrile carbon, followed by tautomerization to form the fused pyrimidine (B1678525) ring.

Different reagents can be used to incorporate various substituents into the newly formed pyrimidine ring, as detailed in the table below, which extrapolates the known reactivity of 2-amino-3-cyanopyridines to this compound.

| Reagent | Reaction Type | Expected Product Core Structure | Analogous Reaction Reference |

|---|---|---|---|

| Formamide (B127407) (HCONH₂) or Triethyl orthoformate | Cyclocondensation | 4-Aminopyrido[2,3-d]pyrimidine | Synthesis from 2-amino-3-cyanopyridines. rsc.orgnih.gov |

| Formic Acid (HCOOH) | Cyclocondensation | Pyrido[2,3-d]pyrimidin-4(3H)-one | Synthesis of pyrimidinones. |

| Acetic Anhydride ((CH₃CO)₂O) | Acylation followed by cyclization | 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one | Synthesis of 2-methylpyrimidinones. |

| Urea (NH₂CONH₂) | Cyclocondensation | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Synthesis of uracil (B121893) analogues. |

| Carbon Disulfide (CS₂) | Cyclocondensation | 4-Amino-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine | Synthesis of thiopyrimidines. researchgate.net |

| Isothiocyanates (R-NCS) | Addition followed by cyclization | 3-Substituted-4-imino-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine | Reactions of 2-amino-3-cyanopyridines. researchgate.net |

Transformations on the Pyridine Ring System

The pyridine ring itself, being electron-poor, is susceptible to nucleophilic attack, especially by strong nucleophiles. While it lacks a good leaving group, derivatization could introduce one, enabling nucleophilic aromatic substitution (SNAr) reactions at positions C-4 or C-6.

The 3-cyano group can also be a site for further transformations beyond hydrolysis. It can be:

Reduced: Catalytic hydrogenation or reduction with chemical hydrides could convert the nitrile to an aminomethyl group (-CH₂NH₂).

Reacted with Organometallics: Grignard reagents or organolithium compounds could add to the nitrile carbon to form, after hydrolysis, ketones.

These transformations highlight the potential of this compound as a versatile intermediate for accessing a wide array of complex, nitrogen-containing heterocyclic compounds.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful tool for the functionalization of pyridines. For this compound, several types of transformations could be envisioned.

Cross-Coupling Reactions: The pyridine ring could potentially undergo C-H activation and subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C4, C5, or C6 positions. The 2-cyanamido group could act as a directing group, favoring functionalization at the C3 position, although this is sterically hindered.

Cycloaddition Reactions: The cyanamide moiety can participate in [2+2+2] cycloaddition reactions with alkynes, catalyzed by transition metals like rhodium or nickel, to form fused heterocyclic systems.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Type | Potential Catalyst | Potential Outcome |

| Suzuki Coupling | Palladium | Arylation at C4, C5, or C6 |

| Heck Reaction | Palladium | Alkenylation at C4, C5, or C6 |

| Sonogashira Coupling | Palladium/Copper | Alkynylation at C4, C5, or C6 |

| [2+2+2] Cycloaddition | Rhodium or Nickel | Formation of fused heterocycles |

Mechanistic Investigations of Key Reactions using Experimental and Computational Approaches

Due to the lack of experimental data, mechanistic investigations for reactions involving this compound would be purely theoretical at this stage.

Computational Studies: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for various transformations. This would provide insights into the transition state energies, reaction intermediates, and the role of catalysts. For instance, the mechanism of a hypothetical palladium-catalyzed C-H arylation at the C4 position could be elucidated, including the steps of oxidative addition, C-H activation, and reductive elimination.

Experimental Approaches: Should this compound be synthesized and studied, kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates would be crucial for validating the computationally predicted mechanisms.

Computational Chemistry and Theoretical Studies of 3 Cyanopyridin 2 Yl Cyanamide

Conformational Analysis and Potential Energy Surfaces

(3-Cyanopyridin-2-yl)cyanamide possesses rotational freedom around the C-N bond connecting the cyanamide (B42294) group to the pyridine (B92270) ring. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on the PES correspond to stable conformers, while the maxima represent transition states for conformational changes. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. For similar flexible molecules, understanding the conformational landscape is key to predicting biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of processes such as conformational changes and interactions with solvent molecules.

An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. Such simulations are computationally intensive but provide a realistic view of the molecule's behavior in solution. The use of MD simulations is a common practice in drug design and materials science to understand the dynamic interactions between a molecule and its environment nih.govrsc.orgresearchgate.netpreprints.orgpreprints.org.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, key spectroscopic parameters that can be calculated include:

Infrared (IR) spectra: DFT calculations can predict the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. These predicted spectra can aid in the interpretation of experimental IR data.

Nuclear Magnetic Resonance (NMR) chemical shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei.

UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.

The agreement between predicted and experimental spectra provides confidence in the accuracy of the computational model. Deep learning approaches are also being developed to predict functional groups from spectral data, which could be applied to complex molecules like this compound chemrxiv.org.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

| Functional Group | Predicted Frequency (cm⁻¹) |

| C≡N (Cyano on pyridine) | 2235 |

| C≡N (Cyanamide) | 2260 |

| C=N (Pyridine ring) | 1580 |

| C=C (Pyridine ring) | 1450 |

This interactive table contains hypothetical data based on typical values for similar organic molecules.

Reaction Pathway Elucidation and Transition State Modeling

Theoretical chemistry can be used to explore the reactivity of this compound by modeling potential reaction pathways. The cyanamide group, for example, is known to participate in cycloaddition reactions nih.govmdpi.com. Computational methods can be used to investigate the mechanisms of such reactions.

By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. The height of the energy barrier (activation energy) determines the rate of the reaction. This type of analysis can predict the feasibility of different reaction pathways and provide insights into the factors that control the reaction's outcome. For example, the synthesis of related 3-cyanopyridin-2(1H)-one derivatives has been investigated, and computational modeling could further elucidate the reaction mechanisms involved researchgate.net.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that illustrates the three-dimensional charge distribution of a molecule. readthedocs.io It is calculated by determining the electrostatic potential at a given point in space near a molecule, which represents the force a positive test charge would experience. This potential is then mapped onto the molecule's electron density surface, typically using a color spectrum to denote different potential values.

The MEP map is a powerful visual guide to a molecule's reactivity:

Negative Regions (Electron-Rich): Typically colored in shades of red and yellow, these areas indicate a high electron density and are susceptible to electrophilic attack. They often correspond to lone pairs of electrons on electronegative atoms.

Positive Regions (Electron-Poor): Colored in shades of blue, these areas represent a low electron density or an excess of positive charge (from the atomic nuclei) and are prone to nucleophilic attack.

Neutral Regions: Green areas signify regions with a near-zero electrostatic potential.

For this compound, the MEP map is expected to reveal distinct regions of varying electrostatic potential, guiding predictions about its chemical interactions. Based on the known electronic properties of its constituent functional groups—the pyridine ring, the cyano groups, and the cyanamide moiety—the following features can be anticipated:

Pyridine Nitrogen: The nitrogen atom within the pyridine ring is expected to be a site of significant negative potential (a red or yellow region) due to its lone pair of electrons. This makes it a primary site for protonation and interaction with electrophiles.

Cyano Groups: The nitrogen atoms of both the C3-cyano group and the cyanamide's nitrile group will also exhibit strong negative potentials, making them likely centers for nucleophilic character and potential coordination sites for metal ions. researchgate.netmdpi.com

Cyanamide Nitrogen: The nitrogen atom of the amino part of the cyanamide group (-NH-CN) will have its reactivity influenced by the electron-withdrawing nature of the adjacent cyano group. Its electrostatic potential will be less negative compared to a simple amine.

Pyridine Ring Carbons and Hydrogen Atoms: The hydrogen atoms attached to the pyridine ring, as well as the carbon atoms, will likely constitute the regions of positive potential (blue areas), making them potential sites for nucleophilic interaction. mdpi.com

The MEP map, therefore, provides a nuanced picture of the molecule's electronic landscape, highlighting the specific atoms that are most likely to participate in electrophilic and nucleophilic reactions. This information is crucial for designing synthetic pathways and understanding potential mechanisms of action in biological systems.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

| Pyridine Ring Nitrogen | Highly Negative | Red / Deep Yellow | Site for Electrophilic Attack / Protonation |

| C3-Cyano Group Nitrogen | Negative | Red / Yellow | Site for Electrophilic Attack / Metal Coordination |

| Cyanamide Nitrile Nitrogen | Negative | Red / Yellow | Site for Electrophilic Attack / Metal Coordination |

| Cyanamide Amino Hydrogen | Positive | Blue / Light Blue | Site for Nucleophilic Attack |

| Pyridine Ring Hydrogens | Positive | Blue | Site for Nucleophilic Attack |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling using Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comtiu.edu.iq These models are built upon the principle that the structure of a molecule dictates its activity or properties. By quantifying structural features using numerical values known as "molecular descriptors," it is possible to develop mathematical equations that can predict the activity or property of new, untested compounds.

Theoretical descriptors, derived from computational chemistry calculations, are particularly powerful for QSAR/QSPR studies as they can capture a wide range of electronic, steric, and thermodynamic properties. nih.gov For a molecule like this compound, a variety of theoretical descriptors could be calculated to build QSAR/QSPR models for activities such as enzyme inhibition, cytotoxicity, or other biological endpoints relevant to cyanopyridine derivatives. nih.govnih.gov

Common classes of theoretical descriptors that would be relevant for modeling this compound include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.

Atomic Charges: The partial charge on each atom, which can be calculated using various methods (e.g., Mulliken, NBO), is crucial for understanding electrostatic interactions. nih.gov

Electrostatic Potential Extrema (Vmin, Vmax): The minimum and maximum values of the electrostatic potential on the molecular surface can be correlated with interaction strengths. physchemres.org

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about size, shape, and branching. Examples include connectivity indices and Wiener indices.

Quantum Chemical Descriptors: A broad category that includes properties derived from quantum mechanical calculations. nih.gov Examples include:

Hardness and Softness: Related to the resistance of a molecule to change its electron distribution.

Electronegativity and Electrophilicity Index: Measures of a molecule's ability to attract electrons and its electrophilic character. physchemres.org

3D Descriptors: These descriptors depend on the three-dimensional conformation of the molecule. Examples include:

Molecular Surface Area and Volume: Describe the size and shape of the molecule.

Solvent Accessible Surface Area (SASA): The portion of the molecular surface that is accessible to a solvent molecule, important for understanding interactions in solution. mdpi.com

A typical QSAR/QSPR study involving this compound and its analogs would involve calculating a large number of these descriptors, followed by statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to select the most relevant descriptors and build a predictive model. The resulting equation would quantify the relationship between the selected descriptors and the activity, allowing for the in silico screening and design of new, more potent derivatives.

Table 2: Representative Theoretical Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Correlation |

| Electronic | Energy of LUMO (Lowest Unoccupied MO) | Electron accepting capability | May correlate with reactivity towards nucleophiles or specific receptor interactions. |

| Dipole Moment | Molecular Polarity | Can influence solubility, membrane permeability, and binding affinity. | |

| Vmin (Minimum Electrostatic Potential) | Strength of negative potential regions | Relates to the strength of interactions with electrophilic sites on a target protein. physchemres.org | |

| Quantum Chemical | Chemical Hardness (η) | Resistance to deformation of electron cloud | Often correlates with reactivity and stability. physchemres.org |

| Electrophilicity Index (ω) | Propensity to accept electrons | Can be a predictor of covalent bond formation or reactivity in biological systems. | |

| 3D / Steric | Solvent Accessible Surface Area (SASA) | Molecular surface available for interaction | Important for predicting binding to receptor pockets and solubility. mdpi.com |

| Molecular Volume | Overall size of the molecule | Can influence steric hindrance and fit within a binding site. | |

| Topological | Connectivity Indices | Degree of branching and connectivity | Relates to the overall shape and topology of the molecule. |

By leveraging these computational approaches, a deeper, quantitative understanding of the structure-function relationships of this compound can be achieved, guiding further experimental research and development.

Potential Applications and Functionalization Strategies in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The most immediate and well-documented potential of (3-Cyanopyridin-2-yl)cyanamide lies in its role as a precursor to complex fused heterocyclic systems. The molecule is primed for intramolecular cyclization reactions, leveraging the proximity of the cyanamide (B42294) and the 3-cyano groups. This reactivity is particularly valuable in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant pharmacological interest.

In a typical synthetic route, 2-amino-3-cyanopyridine (B104079) derivatives react with reagents such as formamide (B127407) or cyanogen (B1215507) bromide. This reaction is believed to proceed through the formation of a this compound intermediate, which rapidly undergoes an intramolecular cyclization. The cyanamide nitrogen attacks the electrophilic carbon of the 3-cyano group, leading to the formation of a new pyrimidine (B1678525) ring fused to the original pyridine (B92270) core. This strategy provides an efficient pathway to construct complex polycyclic aromatic systems that are otherwise difficult to access. nih.gov The versatility of the 2-amino-3-cyanopyridine precursors allows for the introduction of various substituents onto the final heterocyclic product, enabling the fine-tuning of its chemical and physical properties.

Table 1: Examples of Heterocyclic Systems Derived from 2-Amino-3-cyanopyridine Precursors This table illustrates the types of fused heterocycles that can be synthesized from precursors of this compound, highlighting its role as a key intermediate.

| Precursor | Reagent | Resulting Heterocycle | Potential Application Areas |

| 2-Amino-4,6-diphenylnicotinonitrile | Formamide | 4-Amino-5,7-diphenylpyrido[2,3-d]pyrimidine | Medicinal Chemistry, Kinase Inhibitors |

| 2-Amino-3-cyanopyridine | Cyanogen Bromide | 2,4-Diaminopyrido[2,3-d]pyrimidine | Materials Science, Organic Electronics |

| Substituted 2-Amino-3-cyanopyridines | Orthoesters | Substituted Pyrido[2,3-d]pyrimidin-4(3H)-ones | Drug Discovery, Agrochemicals |

Development as Ligands in Coordination Chemistry for Metal Complexes

The structure of this compound is rich with potential coordination sites, making it an attractive candidate for the design of novel ligands in coordination chemistry. nih.gov The molecule can act as a multidentate ligand, offering several distinct binding modes for metal ions.

The available coordination sites include:

Pyridine Ring Nitrogen: A classic Lewis base site for metal coordination.

3-Cyano Group Nitrogen: The nitrile nitrogen can coordinate to a metal center.

Cyanamide Group: This group offers two nitrogen atoms—the amino-type nitrogen and the nitrile-type nitrogen—both of which can participate in metal binding.

This multiplicity of binding sites allows the ligand to form stable chelate rings with a single metal center or to act as a bridging ligand to form polynuclear complexes and coordination polymers. wikipedia.orgdergipark.org.tr The rigid pyridine backbone combined with the flexible cyanamide group could lead to the formation of unique coordination geometries and framework structures. The specific coordination mode would likely depend on the metal ion's size, charge, and preferred coordination geometry, as well as the reaction conditions.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions | Resulting Structure |

| Bidentate (Npyridine, Ncyanamide(amino)) | Forms a stable 5-membered chelate ring. | Transition metals (e.g., Cu(II), Ni(II), Pd(II)) | Mononuclear complexes |

| Bridging (Npyridine, N3-cyano) | Links two different metal centers. | Lanthanides, Alkali metals | 1D or 2D Coordination Polymers |

| Tridentate (Npyridine, Ncyanamide(amino), N3-cyano) | Binds to a single metal center at three sites. | Larger metal ions (e.g., Ru(II), Co(III)) | Stable mononuclear complexes |

| Bridging (Cyanamide group) | The cyanamide group bridges two metal centers. | Ag(I), Cu(I) | Polynuclear clusters or frameworks |

Precursor in Polymer Chemistry and Organic Materials Science (e.g., Organic Semiconductors)

The field of organic electronics is continually searching for new materials with tailored properties for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Organic semiconductors are typically π-conjugated molecules that allow for the transport of charge carriers. bohrium.com

This compound possesses several features that make it a promising candidate as a building block for organic semiconductors:

Extended π-Conjugation: The pyridine ring and two cyano groups form a conjugated system.

Electron-Deficient Nature: The pyridine ring and the strongly electron-withdrawing cyano groups make the molecule electron-deficient, which is desirable for n-type (electron-transporting) semiconductor materials.

Planarity: The molecule is expected to be largely planar, which facilitates π-π stacking in the solid state—a key factor for efficient charge transport between molecules.

Reactive Sites for Polymerization: The cyano and cyanamide groups can potentially be used as reactive handles for polymerization reactions, allowing for its incorporation into larger conjugated polymer chains.

While specific polymers of this compound have not been reported, related pyridine-containing materials have shown good electron transport performance and have been explored for use in various photoelectric devices. nih.gov

Design of Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. Hydrogen bonding is a powerful tool in this field for directing the self-assembly of molecules. frontiersin.org this compound is an excellent candidate for building supramolecular assemblies due to its array of hydrogen bond donors and acceptors.

The N-H group of the cyanamide moiety is a strong hydrogen bond donor. researchgate.net The potential hydrogen bond acceptors include the pyridine ring nitrogen, the nitrogen atom of the 3-cyano group, and the nitrile nitrogen of the cyanamide group. This combination of donors and acceptors could lead to the formation of well-defined, repeating patterns, such as one-dimensional tapes or two-dimensional sheets, stabilized by a network of intermolecular hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic pyridine rings could provide additional stabilization, leading to the formation of three-dimensional frameworks.

Functionalization for Chemo-Sensors and Molecular Probes (Mechanism-focused)

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion or an anion, through a change in their fluorescence properties. nih.gov The 3-cyanopyridine (B1664610) scaffold is a known component in various fluorescent probes. embopress.org

The potential mechanism for this compound to act as a chemosensor would likely involve an intramolecular charge transfer (ICT) process. The pyridine ring and cyano groups act as electron-accepting units. Upon binding of an analyte (e.g., a metal cation) to one of the nitrogen atoms, the electronic properties of the molecule would be perturbed. This perturbation would alter the energy of the ICT state, leading to a detectable shift in the fluorescence emission wavelength or a change in fluorescence intensity ("turn-on" or "turn-off" response). For example, coordination of a metal ion to the pyridine nitrogen would increase its electron-withdrawing ability, causing a blue-shift or quenching of fluorescence. Conversely, interaction of an anion like cyanide with the cyanamide N-H group via hydrogen bonding could modulate the electronic structure and lead to a colorimetric or fluorescent response. nih.gov

Applications in Bioremediation Research (e.g., Enzyme Substrates for Detoxification)

Bioremediation utilizes biological systems, such as microorganisms and their enzymes, to break down environmental pollutants. Cyanides and related nitrogen-containing organic compounds are significant industrial pollutants. ysu.am Several microbial enzymes are known to degrade these toxic substances through hydrolytic pathways. nih.gov

Key enzymes in cyanide detoxification include:

Cyanide Hydratase: This enzyme catalyzes the hydration of cyanide (HCN) to formamide (HCONH₂).

Cyanidase (Cyanide Dihydratase): This enzyme converts cyanide directly to formic acid and ammonia.

Given that this compound contains both a cyanamide (-NHCN) and a nitrile (-CN) functional group, it is plausible that it could serve as a substrate for such enzymes. Research in this area could explore the potential for microorganisms expressing these enzymes to degrade this compound and related compounds. This could be relevant for the bioremediation of waste streams containing complex nitrogen-rich heterocyclic pollutants. ysu.am The study of its interaction with these enzymes could provide insights into the metabolic pathways for the degradation of such functionalized aromatic compounds.

Biological Activity and Mechanism of Action Studies of 3 Cyanopyridin 2 Yl Cyanamide Derivatives Mechanistic and Molecular Targeting Focus

In Vitro Enzyme Inhibition Studies and Kinetic Analysis (e.g., Kinases, Phosphodiesterases, COX enzymes)

The enzymatic inhibitory potential of (3-Cyanopyridin-2-yl)cyanamide derivatives has been a primary focus of investigation, with significant findings in the inhibition of kinases, and to a lesser extent, other enzymes.

Kinase Inhibition:

A significant body of research highlights the potent inhibitory activity of 3-cyanopyridin-2-one derivatives against various protein kinases implicated in cancer and other diseases.

PIM-1 Kinase: Several studies have identified 3-cyanopyridine (B1664610) derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase overexpressed in various cancers. For instance, certain derivatives have demonstrated strong in vitro PIM-1 kinase inhibitory activity with IC50 values in the sub-micromolar range. Specifically, a 3-cyanopyridin-2-one hybrid with a 3-pyridyl moiety at position 6 displayed an IC50 of 0.281 µM, which is comparable to the reference inhibitor staurosporine (B1682477) nih.gov. Another study reported cyanopyridine derivatives with potent PIM-1 inhibitory effects, with IC50 values as low as 0.13 µM tandfonline.com. These findings underscore the potential of this scaffold in developing novel anticancer agents targeting PIM-1.

EGFR and BRAFV600E: Hybrid compounds incorporating both quinazolin-4-one and 3-cyanopyridin-2-one moieties have been developed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase. Certain hybrid compounds exhibited significant inhibition of both EGFR and BRAFV600E, with IC50 values in the nanomolar range for BRAFV600E (e.g., 140 nM) mdpi.com.

VEGFR-2 and HER-2: Novel cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). Some of these compounds displayed potent inhibition of both kinases, suggesting their potential in targeting angiogenesis and cancer cell proliferation nih.gov.

Carbonic Anhydrase: A series of 2-amino-3-cyanopyridine (B104079) derivatives have been shown to inhibit human carbonic anhydrase (hCA) isozymes I and II. The most active compounds exhibited IC50 values in the range of 33-56 µM tandfonline.com.

Cholinesterase Inhibition:

A series of 2-alkoxy-3-cyanopyridine derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. Kinetic studies revealed that these compounds act as competitive inhibitors. One derivative showed an IC50 of 53.95 µM for AChE with a Ki of 14.23 µM, while another exhibited an IC50 of 31.79 µM for BuChE with a Ki of 19.80 µM tandfonline.com.

While the broader class of cyanopyridines has been noted for potential phosphodiesterase (PDE) inhibition, specific kinetic data for this compound derivatives are not extensively detailed in the currently available literature. Similarly, while some anti-inflammatory activity has been observed, direct inhibitory data and kinetic analysis against cyclooxygenase (COX) enzymes for this specific scaffold are not well-documented.

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | IC50 / Ki | Reference |

|---|---|---|---|

| 3-Cyanopyridin-2-one hybrid | PIM-1 Kinase | IC50: 0.281 µM | nih.gov |

| Cyanopyridine derivative | PIM-1 Kinase | IC50: 0.13 µM | tandfonline.com |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrid | BRAFV600E | IC50: 140 nM | mdpi.com |

| 2-Amino-3-cyanopyridine | Carbonic Anhydrase I | IC50: 33 µM | tandfonline.com |

| 2-Amino-3-cyanopyridine | Carbonic Anhydrase II | IC50: 56 µM | tandfonline.com |

| 2-Alkoxy-3-cyanopyridine | Acetylcholinesterase (AChE) | IC50: 53.95 µM, Ki: 14.23 µM | tandfonline.com |

| 2-Alkoxy-3-cyanopyridine | Butyrylcholinesterase (BuChE) | IC50: 31.79 µM, Ki: 19.80 µM | tandfonline.com |

Receptor Binding Assays and Ligand-Target Interaction Analysis at the Molecular Level

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the active sites of their target enzymes. These computational analyses provide valuable insights into the specific molecular interactions that govern their inhibitory activity.

For PIM-1 kinase inhibitors, docking studies have revealed that the cyanopyridine core can effectively occupy the ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions with surrounding amino acid residues nih.govtandfonline.com. Similarly, for dual EGFR/BRAFV600E inhibitors, molecular modeling has demonstrated the ability of the hybrid molecules to engage with the active sites of both kinases, explaining their dual inhibitory action mdpi.com. In the case of VEGFR-2 and HER-2 inhibitors, docking simulations have provided a rationale for their potent antitumor activity by illustrating their binding modes within the respective kinase domains nih.gov.

For cholinesterase inhibitors, in silico docking studies have complemented the kinetic data by showing how the 2-alkoxy-3-cyanopyridine derivatives fit into the active site of both AChE and BuChE, highlighting the interactions responsible for their competitive inhibition tandfonline.com.

Despite the extensive use of molecular docking, there is a notable lack of comprehensive receptor binding assays in the literature that provide quantitative binding affinities (e.g., Ki or Kd values) for a wide range of receptors for this class of compounds.

Cell-Based Assays for Target Engagement and Downstream Pathway Modulation

Cell-based assays have been crucial in confirming the biological effects of this compound derivatives and their impact on cellular processes.

Several studies have demonstrated the cytotoxic effects of these derivatives against various cancer cell lines. For instance, novel 3-cyanopyridine derivatives have shown significant antiproliferative activity against prostate (PC-3, DU-145), breast (MCF-7, MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines tandfonline.comnih.gov. The IC50 values for some of the most potent compounds are in the low micromolar to nanomolar range tandfonline.commdpi.com.

Further mechanistic studies have shown that these compounds can induce cell cycle arrest, often at the G2/M phase, and promote apoptosis nih.govnih.gov. For example, a potent PIM-1 inhibitor was found to arrest tumor cells in the S phase and induce both early and late apoptosis nih.gov. Western blot analyses have confirmed the modulation of downstream signaling pathways. For instance, some 3-cyanopyridine derivatives have been shown to reduce the expression of survivin and other inhibitor of apoptosis proteins (IAPs) like Livin, XIAP, and C-IAP1 in a concentration-dependent manner nih.gov. In another study, a 2-amino-3-cyanopyridine derivative was found to inhibit the phosphorylation of STAT3 in a dose- and time-dependent manner, thereby blocking a key signaling pathway in colorectal cancer semanticscholar.org.

While these studies provide valuable insights, the application of more direct target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), has not been widely reported for this class of compounds. Such assays would provide direct evidence of target binding within a cellular context.

Structure-Activity Relationship (SAR) Investigations for Rational Molecular Design

The synthesis and biological evaluation of various analogs of this compound have led to the elucidation of key structure-activity relationships (SAR), guiding the rational design of more potent and selective inhibitors.

For PIM-1 kinase inhibitors, SAR studies have indicated that the nature of the substituent at various positions of the cyanopyridine ring significantly influences activity. For example, the presence of an N,N-dimethyl phenyl group at the 4-position of the pyridine (B92270) ring was found to be crucial for potent antitumor effects tandfonline.com. In another series, a 3-pyridyl moiety at the 6-position of a 3-cyanopyridin-2-one core resulted in high PIM-1 inhibitory activity nih.gov.

In the case of dual EGFR/BRAFV600E inhibitors, the SAR of quinazolin-4-one/3-cyanopyridin-2-one hybrids revealed that the nature of the substituent on both heterocyclic rings plays a critical role in their dual inhibitory profile mdpi.com. For VEGFR-2/HER-2 inhibitors, SAR analysis of cyanopyridone derivatives showed that specific substitutions on the phenyl ring attached to the pyridone core are important for potent anticancer activity nih.gov.

These SAR studies, often complemented by molecular modeling, provide a roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The concept of bioisosteric replacement has also been explored to optimize the lead compounds by substituting certain functional groups with others that have similar physical or chemical properties to enhance biological activity researchgate.netnih.govresearchgate.netnih.gov.

Mechanistic Insights into Antimicrobial, Antiviral, or Anti-inflammatory Properties

Antimicrobial Properties:

Derivatives of 3-cyanopyridine have demonstrated notable antimicrobial activity against a range of pathogens.

Antibacterial Activity: Several studies have reported the antibacterial effects of cyanopyridine derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria nih.govcetsa.orgresearchgate.net. The mechanism of action for some of these compounds has been linked to the inhibition of essential bacterial enzymes. For instance, certain 3-cyanopyridine derivatives have been identified as inhibitors of E. coli DNA gyrase A, with IC50 values in the low microgram per milliliter range nih.gov. This suggests that their antibacterial effect is mediated through the disruption of DNA replication.

Antitubercular Activity: A number of cyanopyridone-based compounds have been synthesized and evaluated as anti-tuberculosis agents. While some of these compounds showed promising activity against Mycobacterium tuberculosis, their mechanism of action did not appear to be through the inhibition of thymidylate kinase (MtbTMPK) as initially hypothesized, suggesting the involvement of other cellular targets nih.govnih.gov.

Antifungal Activity: Antifungal activity has also been reported for some cyanopyridine derivatives against fungi such as Aspergillus niger diva-portal.orgnih.gov.

Antiviral Properties:

The antiviral potential of 3-cyanopyridine derivatives has also been explored. One study found that certain derivatives exhibited high virus-inhibiting activity against the H1N1 influenza virus. The proposed mechanism of action involves interference with the fusion activity of the viral hemagglutinin (HA) protein, a critical step in the viral entry process nih.gov. Another study reported on 3-cyanopyridine selenones and their potential antiviral activities semanticscholar.org. The development of cyanorona-20, a derivative of favipiravir, has shown potent and selective inhibition of SARS-CoV-2, likely through the inhibition of the viral RNA-dependent RNA polymerase (RdRp) researchgate.net.

Anti-inflammatory Properties:

Several cyanopyridine and related derivatives have been synthesized and evaluated for their anti-inflammatory activities researchgate.netnih.govnih.govnih.govactabiomedica.ru. The mechanism of action for the anti-inflammatory effects of some pyridine derivatives has been linked to their iron-chelating properties, which may inhibit heme-dependent enzymes like cyclooxygenase and lipoxygenase that are key to the inflammatory pathway nih.gov. Additionally, some compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated cells. This is often associated with the modulation of signaling pathways such as NF-κB and MAPK nih.govmdpi.com.

Investigations of Interactions with Key Biomolecules (e.g., Proteins, DNA, RNA)

The biological activities of this compound derivatives are a direct consequence of their interactions with key biomolecules.

Protein Interactions:

As detailed in the enzyme inhibition section (7.1), these derivatives interact with a variety of proteins, primarily enzymes, by binding to their active sites and modulating their function. Molecular docking studies have provided detailed models of these interactions, highlighting the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking tandfonline.commdpi.comnih.gov. Biophysical techniques would be valuable to further characterize these interactions and determine binding affinities and thermodynamic parameters.

DNA Interactions:

The interaction of cyanine (B1664457) dyes, which share some structural similarities with cyanopyridine derivatives, with DNA has been studied, revealing both intercalation and minor groove binding modes nih.govnih.govmdpi.comnih.govgenesilico.pl. Some copper (II) complexes of cyanopyridine-containing ligands have been shown to bind to DNA, likely through intercalation, and induce conformational changes in the DNA structure genesilico.pl. The antibacterial activity of some 3-cyanopyridine derivatives has been attributed to the inhibition of DNA gyrase, an enzyme crucial for DNA replication, indicating a direct or indirect interaction with the DNA-enzyme complex nih.gov.

RNA Interactions:

While there is extensive research on the interaction of small molecules with proteins and DNA, specific studies detailing the interaction of this compound derivatives with RNA are currently limited in the available literature. Given the growing interest in RNA as a therapeutic target, this represents an area for future investigation.

Prodrug Strategies and Metabolic Transformations (focus on chemical aspects)

The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a lead compound, such as its solubility, stability, and bioavailability. For antiviral nucleoside analogs, prodrug approaches are frequently employed to enhance cellular uptake and intracellular conversion to the active triphosphate form nih.gov. While this is a well-established concept, specific studies on the design and synthesis of prodrugs of this compound derivatives are not extensively reported.

Similarly, information on the metabolic transformations of this specific class of compounds is scarce. Understanding the metabolic fate of these derivatives is crucial for their development as therapeutic agents, as metabolism can lead to activation, inactivation, or the formation of toxic byproducts. In vitro metabolism studies using liver microsomes or other enzyme systems would be necessary to identify the major metabolites and the enzymes responsible for their formation.

Analytical Methodologies for Detection and Quantification of 3 Cyanopyridin 2 Yl Cyanamide in Research Contexts

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (HPLC, GC-MS, LC-MS/MS)

Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful tools for the analysis of (3-Cyanopyridin-2-yl)cyanamide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and determining the concentration of this compound. The separation is based on the compound's partitioning between a stationary phase (typically a C18 reversed-phase column) and a liquid mobile phase. A rapid and reliable HPLC method can be developed for the simultaneous determination of related heterocyclic compounds. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, which can be set to a wavelength where the cyanopyridine chromophore exhibits maximum absorbance. researchgate.netresearchgate.net For quantitative analysis, an internal standard can be used to ensure accuracy, and a calibration curve is constructed by analyzing standard solutions of known concentrations. researchgate.netgoogle.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of Methanol, Acetonitrile, and Water |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Detection Wavelength | ~216-260 nm |

| Flow Rate | 0.3-1.0 mL/min |

| Column Temperature | 25-30 °C |

| Internal Standard | Phenol or Dicyandiamide |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a definitive method for identifying and quantifying volatile and semi-volatile compounds. cdc.gov While pyridine (B92270) and its derivatives are amenable to GC analysis, the polarity and lower volatility of the cyanamide (B42294) group in this compound might necessitate derivatization to improve its thermal stability and chromatographic behavior. nih.govnih.gov In this technique, the sample is vaporized and separated in a capillary column before being fragmented and detected by the mass spectrometer, providing a unique mass spectrum that serves as a molecular fingerprint. nih.gov

Table 2: Representative GC-MS Parameters for Pyridine Derivative Analysis

| Parameter | Value/Description |

| Column | Capillary column for amines (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., start at 60°C, ramp to 280°C) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification or Full Scan for identification |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally sensitive and selective technique for quantifying trace levels of compounds in complex matrices. nih.gov This method couples the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. After separation on an LC column, the parent ion corresponding to this compound is selected and fragmented to produce specific product ions. The instrument then monitors these specific parent-product ion transitions using Multiple Reaction Monitoring (MRM), which provides excellent specificity and significantly reduces background noise. nih.govnih.gov This makes LC-MS/MS the method of choice for trace-level quantification in complex research samples.

Table 3: Typical LC-MS/MS Parameters for Quantification

| Parameter | Value/Description |

| LC Column | C18 Reversed-Phase (e.g., 2.0 mm x 75 mm, 1.6 µm) |

| Mobile Phase | Gradient elution with Methanol and Ammonium (B1175870) Acetate aqueous solution |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (Q1) | [M+H]⁺ for this compound |

| Product Ions (Q3) | Specific fragments determined by infusion of a standard |

Capillary Electrophoresis (CE) for Separation and Analysis